In-Depth Technical Guide: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS 55816-01-8)
In-Depth Technical Guide: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS 55816-01-8)
Executive Summary
In the landscape of complex organic synthesis, the strategic use of protecting groups is paramount to achieving high regioselectivity and preventing oxidative degradation. N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS 55816-01-8) serves as a critical, transient intermediate in the synthesis of highly substituted anilines—most notably 5-chloro-2-methyl-4-nitroaniline (CAS 13852-51-2).
This whitepaper provides an authoritative, deep-dive analysis of CAS 55816-01-8. Designed for researchers and drug development professionals, it explores the physicochemical properties, the mechanistic rationale behind its formation, and field-proven, self-validating protocols for its synthesis and downstream application.
Chemical Identity & Physicochemical Profiling
Before deploying any intermediate in a multi-step synthesis, a rigorous understanding of its structural and physical parameters is required. The bulky p-toluenesulfonyl (tosyl) group attached to the secondary amine fundamentally alters the electron density and steric environment of the underlying aromatic ring.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide |
| CAS Registry Number | [55816-01-8][1] |
| Molecular Formula | C₁₄H₁₄ClNO₂S |
| Molecular Weight | 295.78 g/mol |
| SMILES | O=S(C1=CC=C(C)C=C1)(NC2=CC(Cl)=CC=C2C)=O |
| Upstream Precursor | 5-Chloro-2-methylaniline (CAS 95-79-4) |
| Downstream Target | 5-Chloro-2-methyl-4-nitroaniline (CAS 13852-51-2) |
Mechanistic Rationale: The Protection-Nitration-Deprotection Strategy
As an Application Scientist, one must look beyond the mere execution of a reaction and understand the causality of the synthetic route. Why synthesize CAS 55816-01-8 instead of directly nitrating 5-chloro-2-methylaniline?
Direct nitration of unprotected anilines using nitric acid (HNO₃) is notoriously problematic. The amino group (-NH₂) is highly susceptible to oxidative degradation by the strongly oxidizing nitrating mixture, leading to complex, tarry byproducts. Furthermore, the -NH₂ group is a strong ortho/para director. Without steric bulk, nitration can occur at multiple positions, destroying yield and requiring exhaustive chromatographic purification.
By reacting the starting aniline with p-toluenesulfonyl chloride (TsCl), we generate CAS 55816-01-8. This achieves two critical mechanistic goals:
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Oxidation Shielding: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen, rendering it resistant to oxidation by HNO₃.
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Regioselective Directing: The extreme steric bulk of the tosyl group blocks the ortho position. When the ring undergoes electrophilic aromatic substitution, the nitronium ion (NO₂⁺) is forced into the para position relative to the protected amine.
Mechanistic logic of tosyl protection preventing oxidation and directing regioselective para-nitration.
Experimental Workflows: A Self-Validating Protocol
Trust in a synthetic protocol comes from its ability to self-validate at each step. The following methodologies detail the synthesis of CAS 55816-01-8 and its subsequent utilization, explaining the exact causality behind each experimental condition.
Protocol A: Synthesis of CAS 55816-01-8 (Tosylation)
Objective: Convert 5-chloro-2-methylaniline to the tosyl-protected intermediate.
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Reaction Setup: Dissolve 1.0 equivalent of 5-chloro-2-methylaniline in anhydrous pyridine (3 volumes).
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Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of the starting aniline (which would render it non-nucleophilic and halt the reaction).
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Reagent Addition: Cool the vessel to 0–5°C using an ice bath. Add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise over 30 minutes.
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Causality: The reaction is highly exothermic. Low temperatures prevent the formation of bis-tosylated byproducts.
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Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. The disappearance of the polar aniline peak and the emergence of a less polar product peak confirm conversion.
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Workup: Pour the mixture into crushed ice and acidify with 2M HCl to pH 2.
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Causality: Acidification protonates the residual pyridine, making it highly water-soluble, while forcing the hydrophobic sulfonamide product (CAS 55816-01-8) to precipitate as a white/off-white solid.
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Purification: Filter and recrystallize from ethanol to achieve >98% purity.
Protocol B: Downstream Nitration and Deprotection
Objective: Nitrate CAS 55816-01-8 and deprotect to yield[5-Chloro-2-methyl-4-nitroaniline][2].
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Nitration: Dissolve CAS 55816-01-8 in concentrated sulfuric acid (H₂SO₄) at 0°C. Dropwise, add a nitrating mixture (HNO₃/H₂SO₄), strictly maintaining the internal temperature below 10°C.
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Causality: H₂SO₄ acts as the solvent and generates the active NO₂⁺ electrophile. Strict thermal control is critical; exceeding 10°C provides enough kinetic energy to overcome the steric hindrance of the tosyl group, leading to loss of regioselectivity and dinitration.
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Deprotection: Quench the nitration over ice to isolate CAS 55816-02-9. Resuspend the solid in 70% H₂SO₄ and heat to 100°C for 4 hours.
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Causality: The extreme acidic and thermal conditions hydrolyze the robust sulfonamide bond, releasing the free amine and p-toluenesulfonic acid.
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Self-Validation: Confirm the final product (CAS 13852-51-2) via ¹H-NMR. The disappearance of the para-proton on the aniline ring and the loss of the massive tosyl aromatic/methyl signals definitively validate both the regioselectivity of the nitration and the success of the deprotection.
Synthetic workflow from 5-chloro-2-methylaniline to 5-chloro-2-methyl-4-nitroaniline via CAS 55816-01-8.
Industrial and Pharmaceutical Applications
While CAS 55816-01-8 is rarely an end-product, its utility as an intermediate is vast. The downstream product, 5-chloro-2-methyl-4-nitroaniline, is a highly functionalized building block.
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Dyes and Pigments: The specific arrangement of chloro, methyl, and nitro groups on the aniline core provides unique chromophoric properties when converted into diazonium salts for azo dye manufacturing.
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Pharmaceutical Intermediates: The orthogonal reactivity of the nitro group (which can be reduced to an amine) and the chloro group (which can undergo Buchwald-Hartwig cross-coupling) makes the downstream derivatives of CAS 55816-01-8 highly valuable in the synthesis of complex heterocycles and targeted therapeutics [3].
